3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research.
Vorbereitungsmethoden
The synthesis of 3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one typically involves the condensation of 1,2-diaminobenzene with a suitable diketone or its equivalent. One efficient method includes the reaction of 1,2-diaminobenzene with 3-methyl-2,4-pentanedione in the presence of a trifluoromethylating agent under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxalines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Wissenschaftliche Forschungsanwendungen
3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is studied for its potential use in treating various diseases due to its biological activities.
Industry: The compound is used in the development of organic semiconductors and electroluminescent materials.
Wirkmechanismus
The mechanism of action of 3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity. This interaction can lead to the inhibition of bacterial DNA-gyrase, making it effective against bacterial infections .
Vergleich Mit ähnlichen Verbindungen
3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one can be compared with other quinoxaline derivatives, such as:
3-methyl-7-(trifluoromethyl)quinoline: Similar in structure but lacks the oxygen atom in the quinoxaline ring, affecting its biological activity.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities, such as antimicrobial and anticancer properties.
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds have a different ring structure but share similar applications in medicinal chemistry.
The unique combination of the methyl and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C10H7F3N2O |
---|---|
Molekulargewicht |
228.17 g/mol |
IUPAC-Name |
3-methyl-7-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H7F3N2O/c1-5-9(16)15-8-4-6(10(11,12)13)2-3-7(8)14-5/h2-4H,1H3,(H,15,16) |
InChI-Schlüssel |
QVBCXXWMNSIAGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)C(F)(F)F)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.